1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide
Overview
Description
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the indole derivative.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific activity and the context of use .
Biochemical Analysis
Biochemical Properties
1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can alter metabolic pathways, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Preparation Methods
The synthesis of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and sulfonamide precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Chemical Reactions Analysis
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide can be compared with other similar compounds, such as:
1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonamide: This compound has a similar structure but includes a bromine atom, which may alter its chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
Indole-2-carboxylic acid: Another indole derivative with different functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGVNGLJKZACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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